N-(2,5-Dichloropentyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2,5-dichloropentyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Cl2NO/c1-6(11)10-5-7(9)3-2-4-8/h7H,2-5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARSQJRTKUKHOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(CCCCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50978740 | |
| Record name | N-(2,5-Dichloropentyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50978740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62922-46-7 | |
| Record name | N-(2,5-Dichloropentyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62922-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,5-Dichloropentyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062922467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2,5-Dichloropentyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50978740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,5-dichloropentyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.945 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Argentometric Titration for Chloride Content:since the Compound Contains Two Chlorine Atoms, Its Purity Can Be Indirectly Assayed by Determining Its Total Chlorine Content. This Would Involve:
Combustion: The organic compound is combusted in an oxygen flask to convert the covalently bonded chlorine into chloride ions (Cl⁻). dtic.mil
Titration: The resulting chloride solution is then titrated with a standardized solution of silver nitrate (B79036) (AgNO₃). dtic.mil An indicator, such as dichlorofluorescein, can be used to detect the endpoint, where excess silver ions cause a color change. dtic.mil The amount of silver nitrate consumed is directly proportional to the amount of chloride, and thus to the amount of N-(2,5-Dichloropentyl)acetamide in the original sample.
Spectrophotometric Titration of the Amide Group:a Spectrophotometric Titration Method Has Been Developed for Primary Aliphatic Amides.dmphotonics.comthis Method Involves the Titration of the Amide in a Buffered Aqueous Bromide Solution with a Standard Solution of Calcium Hypochlorite.dmphotonics.comthe In Situ Generated Hypobromite Reacts with the Amide. the Endpoint is Determined by Monitoring the Absorbance of the Excess Hypobromite in the Ultraviolet Region.dmphotonics.com
Hyphenated Techniques for Comprehensive Analysis of this compound Systems
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information for the comprehensive analysis of complex samples. shimadzu.comresearchgate.netactascientific.comijnrd.orgsaspublishers.comijarnd.com For this compound, techniques like LC-MS/MS and GC-MS/MS are particularly powerful for impurity profiling and structural elucidation.
The coupling of liquid chromatography or gas chromatography with tandem mass spectrometry (MS/MS) offers enhanced selectivity and sensitivity. shimadzu.comresearchgate.net This is especially useful for identifying and quantifying trace-level impurities that might co-elute with the main component in a standard chromatographic separation.
In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of an impurity) is selected in the first mass analyzer, fragmented through collision-induced dissociation, and the resulting product ions are analyzed in the second mass analyzer. This provides a unique fragmentation pattern that is highly specific to the compound's structure, aiding in its unambiguous identification.
For instance, an LC-MS/MS method could be developed to:
Detect and identify process-related impurities: These could include unreacted starting materials, intermediates, and by-products from side reactions.
Characterize degradation products: In stability studies, this technique can help identify the structures of compounds formed when this compound degrades under various stress conditions (e.g., heat, light, humidity).
The development of a hyphenated method involves optimizing both the chromatographic separation and the mass spectrometric detection parameters to achieve the desired sensitivity and selectivity for the target analytes.
Chemical Reactivity and Reaction Mechanisms of N 2,5 Dichloropentyl Acetamide
Nucleophilic Substitution Reactions Involving N-(2,5-Dichloropentyl)acetamide
The two chlorine atoms on the pentyl chain of this compound are susceptible to nucleophilic attack, leading to either intramolecular or intermolecular substitution products. The regioselectivity of these reactions is influenced by the nature of the nucleophile and the reaction conditions.
In the presence of a base, the amide nitrogen of this compound can be deprotonated to form an amidate anion. This internal nucleophile can then attack one of the two electrophilic carbon centers bearing a chlorine atom, leading to the formation of a heterocyclic ring. The relative rates of formation of the different possible ring sizes are dictated by thermodynamic and kinetic factors.
Attack at the C-5 position results in the formation of a six-membered piperidine (B6355638) ring, specifically N-acetyl-2-chloromethylpiperidine. Alternatively, attack at the C-2 position would lead to the formation of a five-membered pyrrolidine (B122466) ring, N-acetyl-2-(3-chloropropyl)pyrrolidine. The formation of five- and six-membered rings is generally favored in intramolecular cyclization reactions. The relative yields of these products would depend on the specific reaction conditions, such as the base used and the solvent.
It is a general principle that the replacement of a chlorine atom in N-aryl 2-chloroacetamides by nucleophiles can be accompanied by intramolecular cyclization to form various heterocyclic systems. researchgate.net
Table 1: Potential Intramolecular Cyclization Products of this compound
| Attacking Nucleophile | Site of Attack | Product Name | Ring Size |
| Amidate Anion | C-5 | N-acetyl-2-chloromethylpiperidine | 6-membered |
| Amidate Anion | C-2 | N-acetyl-2-(3-chloropropyl)pyrrolidine | 5-membered |
This compound can also react with external nucleophiles in intermolecular substitution reactions. The reactivity of N-aryl 2-chloroacetamides is often attributed to the facile replacement of the chlorine atom by various nucleophiles, including those based on oxygen, nitrogen, and sulfur. researchgate.net Stronger nucleophiles will favor bimolecular nucleophilic substitution (S(_N)2) at the less sterically hindered C-5 position. Weaker, bulkier nucleophiles may favor substitution at the C-2 position, although this is generally less reactive.
Common nucleophiles such as hydroxides, alkoxides, amines, and thiolates can displace the chloride ions. The reaction with a strong nucleophile like sodium hydroxide (B78521) would be expected to proceed via an S(_N)2 mechanism. nih.gov
Table 2: Examples of Intermolecular Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Potential Product(s) |
| Hydroxide | Sodium Hydroxide | N-(2-chloro-5-hydroxypentyl)acetamide and N-(5-chloro-2-hydroxypentyl)acetamide |
| Alkoxide | Sodium Methoxide | N-(2-chloro-5-methoxypentyl)acetamide and N-(5-chloro-2-methoxypentyl)acetamide |
| Amine | Ammonia | N-(2-chloro-5-aminopentyl)acetamide and N-(5-chloro-2-aminopentyl)acetamide |
Hydrolysis and Solvolysis Reactions of this compound
The amide linkage in this compound is susceptible to cleavage through hydrolysis, while the alkyl chlorides can undergo solvolysis. These degradation pathways are influenced by pH and the solvent system.
The hydrolysis of dichloroacetamides can be mediated by both acid and base. nih.gov Under basic conditions, the hydrolysis of similar chloroacetamide compounds primarily occurs through an S(_N)2 reaction, where hydroxide ions attack the electrophilic carbon of the chloroacetyl group. nih.gov For this compound, base-mediated hydrolysis would likely involve nucleophilic attack on the amide carbonyl carbon, leading to amide bond cleavage, or at the carbon atoms bearing the chlorine atoms.
Acid-catalyzed hydrolysis of the amide bond would proceed via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. The degradation kinetics would be expected to follow pseudo-first-order behavior under conditions of constant pH. The rate constants would be dependent on temperature, with higher temperatures generally leading to faster degradation. Thermodynamic parameters, such as the activation energy, could be determined by studying the reaction rates at different temperatures.
The solvent can play a crucial role in the transformation of this compound. In protic solvents like water or alcohols, solvolysis can occur, where the solvent molecule acts as the nucleophile. For instance, in methanol, methanolysis could lead to the formation of methoxy-substituted products. The polarity of the solvent will also influence the rates of both S(_N)1 and S(_N)2 reactions. Polar protic solvents can stabilize the transition states of both pathways, while polar aprotic solvents favor S(_N)2 reactions.
Electrophilic Reactivity and Functional Group Transformations of this compound
While the primary reactivity of this compound is centered around its susceptibility to nucleophilic attack, the amide group itself possesses some electrophilic character at the carbonyl carbon. However, this is significantly less pronounced than the electrophilicity of the carbon atoms bonded to the chlorine atoms.
The amide nitrogen is generally not electrophilic. The lone pair of electrons on the nitrogen atom can be involved in resonance with the carbonyl group, which reduces its basicity and nucleophilicity.
Functional group transformations could involve the reduction of the amide to an amine using strong reducing agents like lithium aluminum hydride. The chlorine atoms could also be reduced to hydrogens using a reducing agent such as tributyltin hydride in a radical-mediated dehalogenation reaction.
Redox Chemistry of this compound
A comprehensive review of scientific literature did not yield any specific studies on the oxidation or reduction of this compound. Lacking experimental data, a detailed discussion of its redox chemistry, including potential reaction products, mechanisms, and the influence of various oxidizing and reducing agents, cannot be provided at this time. In a hypothetical scenario, the amide and chloroalkane functionalities would be the primary sites for redox transformations. The amide nitrogen is generally resistant to oxidation, but the carbonyl group could potentially be reduced. The secondary and primary alkyl chloride moieties could undergo reductive dehalogenation. However, without published research, any such discussion would be purely speculative.
Stereochemical Outcomes in this compound Reactions
The stereochemistry of this compound is defined by the chiral center at the second carbon of the pentyl chain. However, no specific research on the stereochemical control of reactions involving this compound has been found.
Diastereoselectivity and Enantioselectivity in Transformations of this compound
There are no published studies detailing the diastereoselective or enantioselective transformations of this compound. Such studies would be crucial for understanding how the existing chiral center influences the formation of new stereocenters during chemical reactions. For instance, reactions at the carbon adjacent to the chiral center or at the carbonyl group could theoretically proceed with some degree of diastereoselectivity. Similarly, enantioselective synthesis or resolution of this compound would require specific chiral catalysts or reagents, none of which have been reported in the literature in connection with this specific molecule.
Chiral Derivatization Strategies for this compound
The development of chiral derivatization strategies is essential for the separation and analysis of enantiomers of a chiral compound. This typically involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated by standard chromatographic techniques. No such strategies have been documented for this compound.
Spectroscopic and Structural Analysis of this compound Remains Elusive
A comprehensive search for detailed spectroscopic and structural data on the chemical compound this compound has yielded no specific research findings, precluding an in-depth analysis as per the requested advanced outline.
Despite extensive searches across scientific databases and literature, specific experimental data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (IR and Raman), is not publicly available. Consequently, the generation of a detailed article focusing on its advanced structural elucidation and spectroscopic analysis cannot be fulfilled at this time.
The inquiry sought a thorough examination of the compound, structured around a detailed outline that included advanced 1D and 2D NMR techniques (COSY, HSQC, HMBC) for structural assignment, conformational analysis via NMR, high-resolution mass spectrometry (HRMS) for elemental composition, tandem mass spectrometry (MS/MS) for fragmentation pathway elucidation, and vibrational spectroscopy for functional group identification.
While general principles of these analytical techniques are well-established for various organic molecules, including other acetamide (B32628) derivatives, the application and specific data for this compound are absent from the accessible scientific record. The creation of scientifically accurate data tables and a detailed discussion of research findings, as requested, is therefore not possible without primary or referenced experimental results for this particular compound.
Further research or the publication of studies specifically characterizing this compound would be required to provide the detailed analysis sought in the user's request.
Advanced Structural Elucidation and Spectroscopic Analysis of N 2,5 Dichloropentyl Acetamide
Vibrational Spectroscopy (IR and Raman) for N-(2,5-Dichloropentyl)acetamide
Functional Group Identification in this compound
The primary functional groups present in this compound are a secondary amide and two alkyl chlorides. These can be identified using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
In an IR spectrum, the amide group would exhibit characteristic absorption bands. The N-H stretching vibration is expected to appear in the region of 3300-3500 cm⁻¹, while the C=O (amide I band) stretching vibration would be observed around 1650 cm⁻¹. The N-H bending (amide II band) would likely be found near 1550 cm⁻¹. The C-Cl stretching vibrations from the dichloropentyl chain would typically appear in the fingerprint region, broadly between 600 and 800 cm⁻¹.
¹H and ¹³C NMR spectroscopy would further confirm the structure. The proton on the nitrogen of the amide would appear as a downfield signal, and its coupling to adjacent protons would provide structural information. The protons on the carbon atoms bonded to the chlorine atoms would also show characteristic downfield shifts compared to other alkyl protons. In the ¹³C NMR spectrum, the carbonyl carbon of the amide would be the most downfield signal, typically in the range of 170-180 ppm. The carbons attached to the chlorine atoms would also be shifted downfield.
Hypothetical Spectroscopic Data for this compound
| Spectroscopic Method | Functional Group | Expected Chemical Shift / Frequency |
| ¹H NMR | Amide (N-H) | ~ 7.5-8.5 ppm |
| Acetyl (CH₃) | ~ 2.0 ppm | |
| Methylene (CH₂) adjacent to N | ~ 3.2-3.4 ppm | |
| Methine (CH) adjacent to Cl | ~ 3.8-4.2 ppm | |
| Methylene (CH₂) adjacent to Cl | ~ 3.5-3.7 ppm | |
| ¹³C NMR | Carbonyl (C=O) | ~ 170 ppm |
| Acetyl (CH₃) | ~ 23 ppm | |
| Carbon adjacent to N | ~ 40-50 ppm | |
| Carbon adjacent to Cl (C2) | ~ 60-70 ppm | |
| Carbon adjacent to Cl (C5) | ~ 45-55 ppm | |
| IR Spectroscopy | N-H Stretch | 3300-3500 cm⁻¹ |
| C=O Stretch (Amide I) | ~ 1650 cm⁻¹ | |
| N-H Bend (Amide II) | ~ 1550 cm⁻¹ | |
| C-Cl Stretch | 600-800 cm⁻¹ |
Conformational Analysis through Vibrational Frequencies of this compound
The conformational landscape of this compound would be influenced by rotation around its single bonds, most notably the C-N amide bond. Due to the partial double bond character of the C-N bond, rotation is hindered, leading to the possible existence of cis and trans rotamers. scielo.br For secondary amides, the trans conformation is generally more stable.
X-ray Crystallography for Solid-State Structure Determination of this compound
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. To perform this analysis on this compound, a single crystal of high quality would first need to be grown, for instance, by slow evaporation of a suitable solvent.
This crystal would then be exposed to a beam of X-rays. The resulting diffraction pattern would be collected and analyzed to generate an electron density map of the molecule. From this map, the precise positions of the atoms, bond lengths, and bond angles can be determined, providing an unambiguous picture of the molecule's solid-state conformation.
Crystal Packing and Intermolecular Interactions of this compound
The way in which molecules of this compound arrange themselves in a crystal lattice is known as crystal packing. This arrangement is governed by intermolecular forces. For this molecule, the most significant intermolecular interaction would be hydrogen bonding between the N-H group of one molecule and the C=O group of a neighboring molecule. nih.gov This is a common and strong interaction in amides, often leading to the formation of chains or sheets within the crystal structure. nih.gov
Absolute Configuration Determination of this compound (if chiral)
The this compound molecule is chiral because the carbon atom at the second position of the pentyl chain (C2) is a stereocenter, being attached to four different groups: a hydrogen atom, a chlorine atom, a CH₃-CH(Cl)- group, and a -(CH₂)₃-Cl group. This means the molecule can exist as a pair of enantiomers (R and S forms).
If a single enantiomer of this compound could be isolated and crystallized, X-ray crystallography could be used to determine its absolute configuration. This is typically achieved by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal. This technique allows for the unambiguous assignment of the R or S configuration to the chiral center without the need for a reference chiral center.
Theoretical and Computational Chemistry Studies on N 2,5 Dichloropentyl Acetamide
Quantum Chemical Calculations for N-(2,5-Dichloropentyl)acetamide
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, no specific studies applying these methods to this compound have been found.
There are no available research articles detailing the use of Density Functional Theory (DFT) to investigate this compound. Such studies would typically provide valuable information on the molecule's electronic properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These parameters are crucial for predicting the molecule's reactivity, stability, and potential sites for electrophilic and nucleophilic attack.
No published records of ab initio calculations for this compound exist. Ab initio methods, which are based on first principles of quantum mechanics without empirical data, are often used to obtain highly accurate results for molecular geometries, energies, and other properties. The application of methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Coupled Cluster (CC) theory has not been reported for this compound.
Molecular Modeling and Dynamics Simulations of this compound
Molecular modeling and simulations provide insight into the dynamic behavior of molecules and their interactions with their environment. No such studies have been specifically published for this compound.
A thorough search of scientific literature did not yield any studies on the conformational analysis of this compound. A conformational search is essential for identifying the various spatial arrangements (conformers) of the molecule and determining their relative stabilities. This information is critical as the biological activity and physical properties of a molecule are often dependent on its preferred conformation.
There is no available research on the molecular interactions between this compound and solvents or catalysts. Molecular dynamics simulations are frequently employed to study these interactions, providing a time-resolved view of how a molecule behaves in a particular chemical environment. This can elucidate solvation effects, binding affinities to a catalyst's active site, and potential reaction pathways, none of which have been documented for this compound.
Prediction of Spectroscopic Properties of this compound
No computational studies have been found that predict the spectroscopic properties of this compound. Theoretical calculations are often used to compute spectra such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman. These predicted spectra can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound. The absence of this data indicates that such a computational characterization has not been publicly reported.
Computational NMR and Vibrational Spectroscopy Prediction
The prediction of Nuclear Magnetic Resonance (NMR) and vibrational spectra through computational methods provides invaluable insights into the molecular structure, conformation, and dynamics of a compound. For a molecule like this compound, these theoretical predictions can guide experimental analysis and aid in the interpretation of complex spectra.
The primary tool for these predictions is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. semanticscholar.org The process would involve the following steps:
Conformational Analysis: The first step is to identify the lowest energy conformers of this compound. The flexibility of the pentyl chain and the rotation around the amide bond mean that multiple conformations are possible. A thorough conformational search would be performed using molecular mechanics or semi-empirical methods, followed by geometry optimization of the most stable conformers using DFT.
Geometry Optimization and Frequency Calculation: Each identified conformer's geometry would be optimized at a chosen level of theory, for instance, using the B3LYP functional with a suitable basis set like 6-31G(d). acs.orgnih.gov Following optimization, harmonic vibrational frequency calculations are performed. These calculations not only predict the infrared (IR) and Raman spectra but also confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
NMR Chemical Shift Calculation: Using the optimized geometries, NMR chemical shifts (¹³C and ¹H) are calculated using the Gauge-Independent Atomic Orbital (GIAO) method, which is a common and reliable approach for predicting isotropic shielding constants. github.io The choice of functional and basis set can significantly impact the accuracy of the prediction. For instance, the WP04 functional has been shown to be effective for predicting ¹H chemical shifts in chloroform. github.io
Data Analysis and Spectral Generation: The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). The final predicted spectrum is often a Boltzmann-averaged spectrum of the most stable conformers.
While specific data for this compound is not published, we can anticipate the types of results a computational study would yield. The following tables represent hypothetical data based on the expected chemical environment of the atoms in the molecule and data from similar compounds. openochem.org
Table 1: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| H (N-H) | 5.5 - 7.5 |
| H (C2-H) | 4.0 - 4.5 |
| H (C5-H₂) | 3.5 - 4.0 |
| H (C1-H₃) | 1.9 - 2.2 |
| H (C3-H₂) | 1.6 - 2.0 |
| H (C4-H₂) | 1.8 - 2.2 |
Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| C1 (C=O) | 169 - 172 |
| C2 | 55 - 60 |
| C5 | 45 - 50 |
| C1' (CH₃) | 20 - 25 |
| C3 | 30 - 35 |
| C4 | 28 - 33 |
Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| N-H Stretch | Amide | 3200 - 3400 |
| C=O Stretch (Amide I) | Amide | 1650 - 1680 |
| N-H Bend (Amide II) | Amide | 1520 - 1570 |
| C-N Stretch | Amide | 1200 - 1300 |
| C-Cl Stretch | Chloroalkane | 650 - 850 |
It is important to note that the accuracy of these predictions is dependent on the level of theory used and the consideration of environmental factors such as solvent effects. github.io
Electronic Excitation Spectra Prediction for this compound
The prediction of electronic excitation spectra, typically UV-Vis spectra, provides information about the electronic transitions within a molecule. For this compound, this would involve transitions associated with the amide chromophore and the influence of the chloro-substituents.
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic excitation energies and oscillator strengths of molecules. acs.orgcecam.org The general workflow is as follows:
Ground State Calculation: Similar to the methods described above, the ground state geometry of the most stable conformer(s) of this compound would be optimized using DFT.
TD-DFT Calculation: A TD-DFT calculation is then performed on the optimized ground state structure. This calculation yields a series of excited states, their excitation energies (which can be converted to wavelengths), and their corresponding oscillator strengths (which relate to the intensity of the absorption). A variety of functionals, such as B3LYP or PBE0, can be used in TD-DFT calculations. acs.org
Spectral Simulation: The calculated excitation energies and oscillator strengths are used to simulate a UV-Vis spectrum. This is typically done by broadening each electronic transition with a Gaussian or Lorentzian function to generate a continuous spectrum that can be compared with experimental data.
For this compound, the primary electronic transitions are expected to be n → π* and π → π* transitions within the amide group. The presence of chlorine atoms may cause a slight shift in the absorption maxima. A hypothetical data table based on TD-DFT calculations is presented below.
Table 4: Hypothetical Predicted Electronic Transitions for this compound
| Transition | Excitation Wavelength (nm) | Oscillator Strength (f) |
| n → π | 210 - 230 | Low (e.g., < 0.01) |
| π → π | 180 - 200 | High (e.g., > 0.1) |
The n → π* transition is typically weaker and occurs at a longer wavelength, while the π → π* transition is more intense and occurs at a shorter wavelength. The exact positions and intensities would be determined by the specific computational parameters and the conformation of the molecule.
N 2,5 Dichloropentyl Acetamide As an Intermediate in Advanced Organic Synthesis
Precursor for Nitrogen-Containing Heterocycles
The bifunctional nature of N-(2,5-Dichloropentyl)acetamide, possessing both nucleophilic (amide) and electrophilic (alkyl chloride) centers, makes it a prime candidate for the synthesis of nitrogen-containing heterocyclic compounds.
Cyclization Reactions to Form Pyrrolidine (B122466) and Piperidine (B6355638) Derivatives
The dichlorinated pentyl chain of this compound presents a strategic framework for intramolecular cyclization to form five- and six-membered nitrogen heterocycles, which are core structures in many biologically active compounds. nih.gov Depending on the reaction conditions, selective cyclization can be directed to form either pyrrolidine or piperidine derivatives.
One plausible pathway involves the intramolecular nucleophilic substitution of one of the chloro groups by the amide nitrogen. The regioselectivity of this cyclization would be influenced by factors such as the base used and the reaction temperature. The formation of a five-membered pyrrolidine ring via a 5-exo-tet cyclization is generally kinetically favored over the formation of a six-membered piperidine ring (6-endo-tet). diva-portal.org
Alternatively, electroreductive cyclization methods, which have been successfully employed for the synthesis of piperidine and pyrrolidine derivatives from terminal dihaloalkanes, could be adapted. nih.govresearchgate.net In such a process, the reduction of one of the carbon-chlorine bonds would generate a carbanion, which could then undergo intramolecular cyclization.
A hypothetical reaction scheme for the cyclization of this compound is presented below:
Table 1: Hypothetical Cyclization Products of this compound
| Starting Material | Reaction Type | Potential Product | Ring System |
|---|---|---|---|
| This compound | Intramolecular Nucleophilic Substitution | 1-acetyl-2-(2-chloroethyl)pyrrolidine | Pyrrolidine |
Synthesis of Fused Heterocyclic Systems
Beyond the formation of simple monocyclic heterocycles, this compound could serve as a precursor for more complex fused heterocyclic systems. nih.govrsc.orgrsc.org Following an initial cyclization to form a pyrrolidine or piperidine ring, the remaining chloro-substituent provides a handle for further annulation reactions. For instance, the resulting chloro-substituted piperidine could undergo subsequent reactions to form bicyclic structures.
Furthermore, the amide functionality itself can participate in cyclization cascades to form fused systems. nih.govnih.gov Acyl-transfer reactions, driven by aromatization, have been utilized to convert heteroaryl ketones into N-fused heterocycles, a strategy that could potentially be adapted for derivatives of this compound. nih.gov
Role in the Construction of Complex Carbon Frameworks
The dichlorinated pentyl chain of this compound is not only a precursor for heterocycles but also a valuable component for building sophisticated carbon skeletons through various carbon-carbon bond-forming reactions. chemrevise.orglibretexts.orgillinois.edufiveable.meresearchgate.net
Carbon-Carbon Bond Forming Reactions Involving this compound
The two chloro-substituents on the pentyl chain can act as electrophilic sites for nucleophilic attack by carbon nucleophiles. Reactions with organometallic reagents, such as Grignard reagents or organocuprates, could be employed to introduce new carbon-carbon bonds at the 2- and 5-positions of the pentyl chain. illinois.eduresearchgate.net The differential reactivity of the two chlorine atoms, one being secondary and the other primary, might allow for selective functionalization under carefully controlled conditions.
Radical-mediated carbon-carbon bond formation is another viable strategy. libretexts.org The cleavage of a carbon-chlorine bond can generate a carbon-centered radical, which can then participate in reactions with alkenes or alkynes to form new carbon-carbon bonds.
Cascade Reactions Utilizing this compound
The multiple reactive sites within this compound make it an ideal substrate for cascade reactions, where a single event triggers a series of bond-forming transformations to rapidly build molecular complexity. nih.govrsc.orgcolab.wsrsc.org
For example, the formation of an N-acyliminium ion from the amide functionality could initiate a cascade of cyclizations involving the dichlorinated pentyl chain. nih.govrsc.org Similarly, a halonium-initiated electrophilic cascade could be envisioned, where one of the chloro groups participates in the formation of a halonium ion, triggering subsequent cyclization and rearrangement steps. rsc.orgcolab.ws Such cascade reactions are highly efficient in constructing polycyclic systems in a single synthetic operation.
Derivatization for Specialized Academic Research Tools and Probes
The functional groups present in this compound allow for its derivatization into specialized tools for academic research, such as chemical probes. thermofisher.comnih.govnih.govyoutube.com The amide nitrogen, after potential deacylation, or the alkyl chloride moieties can be functionalized with reporter groups like fluorophores.
The amide group can be modified through various reactions, including hydrolysis followed by coupling with amine-reactive fluorescent dyes. thermofisher.com Alternatively, the chloro-substituents could be displaced by nucleophiles carrying a fluorescent tag. nih.gov This would allow for the creation of fluorescent probes that could be used to study biological processes or to label specific cellular components. youtube.com
Table 2: Potential Derivatization of this compound for Research Tools
| Functional Group | Derivatization Reaction | Potential Application |
|---|---|---|
| Amide | Hydrolysis and coupling with fluorescent amine | Fluorescent labeling of biomolecules |
| Alkyl Chloride | Nucleophilic substitution with a fluorescent thiol | Site-specific fluorescent probe |
Synthesis of Labeled Analogues of this compound
The synthesis of isotopically labeled analogues of this compound is a critical area of research for its potential use in mechanistic studies and as internal standards in analytical chemistry. The introduction of isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) can provide valuable insights into reaction mechanisms and metabolic pathways.
Theoretically, labeled versions of this compound could be prepared using isotopically enriched starting materials. For instance, the use of ¹³C-labeled acetyl chloride in the acylation of the corresponding 2,5-dichloropentylamine would yield this compound with a ¹³C label in the acetyl group. Similarly, deuterium labeling could be introduced at various positions on the pentyl chain through the use of deuterated reducing agents during the synthesis of the amine precursor.
Table 1: Potential Isotopically Labeled Analogues of this compound and Their Synthetic Precursors
| Labeled Analogue | Potential Isotopic Precursor | Position of Label |
| N-(2,5-Dichloropentyl)[1-¹³C]acetamide | [1-¹³C]Acetyl chloride | Carbonyl carbon of the acetamido group |
| N-(2,5-Dichloropentyl)[2-¹³C]acetamide | [2-¹³C]Acetyl chloride | Methyl carbon of the acetamido group |
| N-(2,5-Dichloropentyl)[¹⁵N]acetamide | [¹⁵N]-(2,5-Dichloropentylamine) | Nitrogen atom of the acetamido group |
| N-([1,1-²H₂]-2,5-Dichloropentyl)acetamide | 2,5-Dichloro-[1,1-²H₂]pentylamine | Carbon adjacent to the nitrogen |
This table represents theoretical synthetic pathways and is not based on experimentally verified procedures.
Generation of Functionalized this compound Derivatives
The two chlorine atoms in this compound serve as key handles for introducing a wide array of functional groups, leading to a diverse library of derivatives. The differential reactivity of the primary and secondary chlorides could potentially allow for selective functionalization.
Nucleophilic substitution reactions at the primary chloride (C-5) would be expected to proceed more readily than at the secondary chloride (C-2). This could be exploited to introduce functionalities such as azides, cyanides, or thiols. Subsequent modification of the secondary chloride or the amide group would then lead to further diversification. For example, treatment with a nucleophile under controlled conditions might selectively displace the C-5 chloride. The resulting monosubstituted product could then undergo a second, different substitution or an elimination reaction at the C-2 position.
Table 2: Hypothetical Functionalized Derivatives of this compound
| Reagent | Potential Functional Group Introduced | Potential Derivative Name |
| Sodium azide (B81097) (NaN₃) | Azide | N-(2-Chloro-5-azidopentyl)acetamide |
| Sodium cyanide (NaCN) | Cyano | N-(2-Chloro-5-cyanopentyl)acetamide |
| Sodium thiomethoxide (NaSMe) | Methylthio | N-(2-Chloro-5-(methylthio)pentyl)acetamide |
| Ammonia (NH₃) | Amino | N-(5-Amino-2-chloropentyl)acetamide |
This table illustrates potential chemical transformations. The feasibility and outcome of these reactions would require experimental validation.
Advanced Analytical Methodologies for Research on N 2,5 Dichloropentyl Acetamide
Chromatographic Techniques for Purity Assessment and Separation in Research Contexts
Chromatographic methods are fundamental for the separation and purity assessment of N-(2,5-Dichloropentyl)acetamide. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques in this domain.
High-Performance Liquid Chromatography (HPLC) Method Development for this compound
HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. The development of a robust HPLC method is critical for determining the purity of synthesized batches and for separating it from starting materials, by-products, and degradation products.
A typical reversed-phase HPLC (RP-HPLC) method would be the first choice for a molecule of this nature. The separation would be based on the differential partitioning of the analyte between a nonpolar stationary phase (like C18 or C8) and a polar mobile phase.
Method Development Considerations:
Column Selection: A C18 column is a common starting point due to its high hydrophobicity, which is suitable for retaining a moderately polar compound like this compound.
Mobile Phase Composition: The mobile phase would likely consist of a mixture of water and an organic modifier such as acetonitrile (B52724) or methanol. The ratio of these solvents would be optimized to achieve adequate retention and separation. For instance, a gradient elution, starting with a higher water content and gradually increasing the organic modifier concentration, could be employed to separate compounds with a wide range of polarities.
pH Control: Although this compound itself is neutral, controlling the pH of the mobile phase with buffers (e.g., phosphate (B84403) or acetate (B1210297) buffers) can be important to ensure the consistent ionization state of any acidic or basic impurities, leading to reproducible retention times and peak shapes.
Detection: A UV detector would be the most common choice for detection, assuming the acetamide (B32628) group and the phenyl ring (if present in related impurities) provide sufficient chromophores. The selection of an appropriate wavelength, likely around 210-254 nm, would be determined by analyzing the UV spectrum of the compound.
A hypothetical HPLC method for the purity assessment of this compound is presented in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% A to 20% A in 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
This method would be validated for specificity, linearity, accuracy, precision, and robustness to ensure its suitability for routine purity testing in a research environment.
Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Product Analysis
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given its structure, this compound is likely amenable to GC-MS analysis, which can provide both separation and structural information, making it invaluable for reaction monitoring and product identification.
In a research context, GC-MS can be used to:
Track the consumption of starting materials.
Monitor the formation of this compound over time.
Identify volatile by-products and impurities in the reaction mixture.
Methodological Approach:
Sample Preparation: A small aliquot of the reaction mixture would be quenched and then extracted with a suitable organic solvent. The extract may need to be dried and concentrated before injection.
GC Conditions: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) would be appropriate. The oven temperature would be programmed to ramp from a low initial temperature to a higher final temperature to ensure the separation of components with different boiling points.
Mass Spectrometry: Electron Ionization (EI) is a common ionization technique that generates a reproducible fragmentation pattern, which can be compared to spectral libraries for compound identification. The mass spectrometer would scan a wide mass-to-charge (m/z) range to detect all potential products.
The table below outlines typical GC-MS parameters for the analysis of a reaction mixture containing this compound.
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 80 °C (2 min), then 15 °C/min to 280 °C (5 min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 m/z |
| Source Temperature | 230 °C |
The resulting chromatogram would show peaks for the solvent, unreacted starting materials, the desired product this compound, and any volatile impurities. The mass spectrum of each peak can then be used for identification.
Quantitative Analytical Approaches for Research Purposes
Accurate quantification of this compound is essential for various research applications, including yield determination and stability studies. Spectrophotometric and titrimetric methods offer simpler and often faster alternatives to chromatographic techniques for quantitative analysis.
Spectrophotometric Methods for this compound Quantification
While this compound may not have a strong chromophore for direct UV-Vis spectrophotometry in the visible range, indirect methods can be developed. One such approach involves a chemical reaction that produces a colored product, which can then be quantified.
For instance, a method could be based on the hydrolysis of the amide followed by a reaction to form a colored complex. A general procedure would involve:
Hydrolysis: The amide is hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Derivatization: The resulting amine can be reacted with a chromogenic reagent, such as ninhydrin (B49086) or a diazonium salt, to produce a colored compound.
Measurement: The absorbance of the colored solution is measured at the wavelength of maximum absorbance (λmax) using a spectrophotometer.
Quantification: The concentration of this compound is determined by comparing the absorbance to a calibration curve prepared with known concentrations of the compound.
The development of such a method would require careful optimization of reaction conditions, including pH, temperature, and reaction time, to ensure complete and reproducible color development.
Titrimetric Methods for this compound Assay in Research Samples
Titrimetric methods, or titrations, are classical analytical techniques that can provide highly accurate and precise assays of a compound's purity. For this compound, two potential titrimetric approaches could be explored.
Future Research Directions and Challenges for N 2,5 Dichloropentyl Acetamide
Exploration of Undiscovered Reactivity Patterns
The two chlorine atoms in N-(2,5-Dichloropentyl)acetamide are key to its reactivity, yet their full range of chemical transformations remains to be explored. The reactivity of similar chloroacetamides is often centered around the nucleophilic substitution of the chlorine atom. nih.gov However, the presence of two chlorine atoms on a flexible alkyl chain in this compound opens the door to more complex and potentially novel reactivity patterns.
Future research should focus on intramolecular reactions, where the amide functionality or an external nucleophile could react with both chlorine atoms to form cyclic structures. The chain length between the chlorine atoms is crucial and could allow for the formation of five, six, or seven-membered rings, which are core structures in many biologically active compounds and functional materials.
Furthermore, the potential for radical-mediated reactions offers another exciting frontier. The controlled generation of a radical at one of the chlorinated carbons could initiate a cascade of reactions, leading to complex molecular architectures. Understanding and controlling the chemoselectivity of these reactions, to functionalize one chlorine atom over the other, or to orchestrate a tandem reaction, will be a significant challenge but also a great opportunity for synthetic innovation.
Development of Asymmetric Synthetic Routes to Chiral Analogues
The carbon atom to which the first chlorine atom is attached in this compound is a stereocenter. The development of asymmetric synthetic routes to access enantiomerically pure forms of this compound and its analogues is a critical area for future research. Chiral amides are of significant interest in medicinal chemistry and materials science due to their unique biological activities and ability to form ordered structures. iupac.org
Current strategies for the asymmetric synthesis of chiral amides often involve the use of chiral auxiliaries, catalysts, or starting materials. iupac.org Future work on this compound could explore the use of chiral phase-transfer catalysts to introduce the chlorine atoms enantioselectively or employ enzymatic resolutions to separate the enantiomers. The synthesis of chiral building blocks from these enantiomerically pure dichlorinated amides could lead to the development of novel ligands for asymmetric catalysis or new classes of chiral polymers.
A significant challenge will be to control the stereochemistry at the chlorinated carbon while maintaining the integrity of the rest of the molecule. The development of robust and scalable asymmetric methods will be crucial for the practical application of these chiral building blocks.
Integration into Flow Chemistry and Automation for Research Synthesis
The synthesis of this compound and its derivatives could be significantly enhanced by the adoption of flow chemistry and automation. Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better control over reaction parameters, and the potential for higher yields and purity. rsc.orgresearchgate.netbenthamdirect.comcshl.edu
Future research in this area should focus on developing continuous flow processes for the key synthetic steps in the preparation of this compound. For instance, the amidation step and the chlorination steps could be performed in series using a multi-step flow reactor. This would not only streamline the synthesis but also allow for the rapid optimization of reaction conditions through automated systems.
The integration of in-line analytical techniques, such as NMR or IR spectroscopy, would provide real-time monitoring of the reaction progress, enabling precise control and immediate feedback for process optimization. A major challenge will be the development of robust and clog-free reactor systems, especially if any of the intermediates or byproducts are prone to precipitation.
Advanced Materials Science Applications (Non-biological)
The bifunctional nature of this compound, with its two reactive chlorine atoms, makes it an attractive monomer for the synthesis of novel polymers. The development of new materials with tailored properties based on this and related dichlorinated monomers is a promising area for future research.
One potential application is in the synthesis of functional polyamides. The chlorine atoms could serve as handles for post-polymerization modification, allowing for the introduction of a wide range of functional groups to tune the material's properties, such as solubility, thermal stability, or refractive index.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for N-(2,5-Dichloropentyl)acetamide?
- Methodology : Synthesis typically involves chlorination of a pentyl backbone followed by acetylation. For example:
Chlorination : React 2,5-pentanediol with thionyl chloride (SOCl₂) to introduce chlorine atoms at positions 2 and 2.
Acetylation : Treat the resulting dichloropentyl intermediate with acetyl chloride or acetic anhydride under reflux in the presence of a base (e.g., pyridine) to form the acetamide.
- Optimization : Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for dichloropentyl:acetylating agent) are critical for yield and purity. Scale-up may require pressurized reactors to mitigate volatility issues .
- Note : Limited direct data exists for this compound; routes are inferred from analogous dichloroacetamides (e.g., dichlorophenyl derivatives) .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Identify proton environments (e.g., methyl groups in the acetamide moiety) and chlorine-induced deshielding effects on adjacent carbons.
Q. What safety precautions are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of volatile by-products (e.g., HCl gas during synthesis).
- Waste Disposal : Neutralize acidic residues before disposal in designated halogenated waste containers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar chloroacetamides?
- Structure-Activity Relationship (SAR) Studies :
- Compare substituent effects: Dichloropentyl chains may alter lipophilicity (logP) and membrane permeability vs. dichlorophenyl analogs.
- Example : Dichlorophenyl derivatives (e.g., ) inhibit bacterial growth via protein synthesis interference, while dichloropentyl variants might target lipid membranes due to increased hydrophobicity.
- Data Validation : Replicate assays under standardized conditions (e.g., MIC testing for antimicrobial activity) to isolate structural contributions .
Q. What experimental strategies elucidate the mechanism of action of this compound?
- Enzyme Inhibition Assays : Test against enzymes like acetylcholinesterase or cytochrome P450 isoforms using fluorometric/colorimetric substrates.
- Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled antagonists) to identify affinity for G-protein-coupled receptors.
- Transcriptomics : RNA-seq analysis of treated bacterial/fungal cultures to identify dysregulated pathways (e.g., oxidative stress response genes) .
Q. How can computational modeling predict physicochemical properties and target interactions?
- Molecular Docking : Use AutoDock Vina to simulate binding to bacterial ribosomes (PDB: 4V7A) or human receptors. Focus on chlorine’s electronegativity and steric effects.
- QSAR Models : Corrogate logP, polar surface area, and H-bond acceptor/donor counts with bioactivity data from analogs (e.g., ’s thiazole derivatives).
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize synthesis targets .
Data Contradiction Analysis
Q. How should discrepancies in synthetic yields or purity be addressed?
- Root Cause : Variable chlorination efficiency (e.g., incomplete substitution at position 5 of the pentyl chain).
- Mitigation :
- Process Analytics : Monitor reaction progress via TLC or inline FTIR to detect intermediates.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate high-purity product .
Q. Why do biological activity results vary across studies?
- Contributing Factors :
- Impurities : By-products like unreacted dichloropentyl intermediates may exhibit off-target effects.
- Assay Conditions : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation times.
- Resolution :
- Dose-Response Curves : Establish EC₅₀ values under controlled conditions (e.g., ’s protein synthesis assays).
- Metabolomics : Identify degradation products in cell media via LC-MS .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
